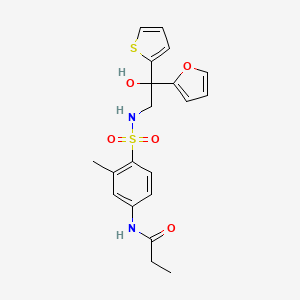![molecular formula C9H12O2 B2369643 (1S,5R)-スピロ[2-オキサビシクロ[3.2.0]ヘプタン-7,1'-シクロブタン]-6-オン CAS No. 1932810-72-4](/img/structure/B2369643.png)
(1S,5R)-スピロ[2-オキサビシクロ[3.2.0]ヘプタン-7,1'-シクロブタン]-6-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by its unique bicyclic framework, which includes an oxabicycloheptane ring fused to a cyclobutane ring. The stereochemistry of the compound is defined by the (1S,5R) configuration, indicating the specific spatial arrangement of the atoms.
科学的研究の応用
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one typically involves stereoselective reactions to ensure the correct configuration. One common approach is the desymmetrization of a precursor molecule, such as a 3-oxabicyclo[3.2.0]heptan-2-one derivative, using chiral catalysts or reagents . The reaction conditions often include specific solvents, temperatures, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
作用機序
The mechanism of action of (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.2.2]octane: Another bicyclic compound with a similar framework but different ring sizes.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: A related compound with a different functional group arrangement.
Uniqueness
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one is unique due to its specific spirocyclic structure and stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
(1S,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2/t6-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUWEBMBMMLTLH-XPUUQOCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3C(C2=O)CCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H]3[C@H](C2=O)CCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2369564.png)



![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)

![Benzyl[1-(thiophen-2-yl)pentyl]amine](/img/structure/B2369574.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369578.png)


